3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a suitable propanoic acid derivative in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Uniqueness
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-9(3-4-11(15)16)8(2)14-10(13-7)5-6-12-14/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZEDKUTOBTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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